Introduction: Unveiling the Potential of a Key Heterocyclic Building Block
Introduction: Unveiling the Potential of a Key Heterocyclic Building Block
An In-Depth Technical Guide to the Chemical Properties and Synthetic Applications of Ethyl 5-Iodothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-iodothiophene-2-carboxylate is a halogenated heterocyclic compound that has emerged as a versatile and highly valuable building block in modern organic synthesis. Its unique electronic properties and strategically positioned functional groups make it a sought-after precursor for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, spectroscopic signature, synthesis, and diverse reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. For professionals in drug discovery and materials science, a thorough understanding of this reagent's capabilities is paramount for the design and execution of innovative and efficient synthetic strategies. The thiophene core is a prevalent motif in numerous pharmaceuticals and organic electronic materials, and the iodo-substituent at the 5-position offers a highly reactive handle for a multitude of chemical transformations.[1]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a reagent's physical and spectral properties is fundamental to its effective use in a laboratory setting.
Core Physicochemical Properties
The physical characteristics of Ethyl 5-iodothiophene-2-carboxylate are summarized in the table below. These properties are essential for its proper handling, storage, and for the design of reaction and purification protocols.
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₇IO₂S | - |
| Molecular Weight | 282.09 g/mol | - |
| CAS Number | 5751-89-3 | - |
| Appearance | White to light yellow solid | Based on typical appearance of similar compounds. |
| Melting Point | Not explicitly reported; likely a low-melting solid | Data for the analogous 5-bromothiophene-2-carboxylic acid is 141-144 °C.[2] The ethyl ester is expected to have a lower melting point. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, DMF) | Inferred from its use in organic synthesis. |
| Storage | Store in a cool, dark place under an inert atmosphere | Recommended for halogenated and light-sensitive compounds. |
Spectroscopic Signature: A Guide to Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the two protons on the thiophene ring.
-
Thiophene Protons (Ar-H): Two doublets are anticipated in the aromatic region (δ 7.0-8.0 ppm). The proton at the 3-position will likely appear as a doublet, coupled to the proton at the 4-position. Similarly, the proton at the 4-position will appear as a doublet. The electron-withdrawing nature of the carboxylate group and the iodine atom will influence their precise chemical shifts.
-
Ethyl Ester Protons (-OCH₂CH₃): A quartet corresponding to the methylene protons (-OCH₂-) is expected around δ 4.3-4.5 ppm, coupled to the methyl protons. A triplet for the terminal methyl protons (-CH₃) will likely appear further upfield, around δ 1.3-1.5 ppm.[3]
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 160-165 ppm.
-
Thiophene Ring Carbons: Four distinct signals are expected for the thiophene ring carbons. The carbon bearing the iodine (C5) will be significantly shifted upfield due to the heavy atom effect. The carbon attached to the carboxylate group (C2) will be downfield, while the other two carbons (C3 and C4) will appear in the aromatic region. For the related 5-iodo-thiophene-2-carboxylic acid, signals are observed in the aromatic region.[6]
-
Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) is expected around δ 60-63 ppm, and the methyl carbon (-CH₃) will be the most upfield signal, typically around δ 14-15 ppm.[3]
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorptions of the functional groups.
-
C=O Stretch: A strong absorption band is expected in the region of 1700-1730 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.
-
C-O Stretch: A strong band for the C-O single bond of the ester is anticipated around 1250 cm⁻¹.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the thiophene ring.
-
C-H Stretch (Aliphatic): Bands in the 2850-2980 cm⁻¹ region will correspond to the C-H stretching of the ethyl group.
-
C-S Stretch: A weak absorption for the C-S bond in the thiophene ring is expected in the fingerprint region, typically around 600-800 cm⁻¹.[7]
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 282. The presence of iodine will give a characteristic isotopic pattern.
-
Fragmentation: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give the corresponding acylium ion, and McLafferty rearrangement if applicable. The loss of an iodine radical (127 Da) is also a likely fragmentation pathway.[8]
Synthesis and Purification: A Practical Protocol
The synthesis of Ethyl 5-iodothiophene-2-carboxylate is most commonly achieved through the direct iodination of the readily available ethyl thiophene-2-carboxylate. This electrophilic aromatic substitution is a reliable and scalable method.
Experimental Protocol: Direct Iodination
This protocol is based on established methods for the iodination of thiophene derivatives.[1][9]
Materials:
-
Ethyl thiophene-2-carboxylate
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
Dichloromethane (DCM) or a similar inert solvent
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl thiophene-2-carboxylate (1.0 eq.). Dissolve it in a suitable volume of dichloromethane.
-
Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (1.1 eq.).
-
Catalyst Addition: Carefully add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure Ethyl 5-iodothiophene-2-carboxylate.[3]
Chemical Reactivity and Synthetic Utility: A Hub for Molecular Elaboration
The C-I bond in Ethyl 5-iodothiophene-2-carboxylate is the key to its synthetic versatility. This bond is significantly weaker than the corresponding C-Br and C-Cl bonds, making the molecule highly reactive in a variety of palladium-catalyzed cross-coupling reactions.[2] This enhanced reactivity often allows for milder reaction conditions, lower catalyst loadings, and higher yields.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl and heteroaryl-aryl structures. Ethyl 5-iodothiophene-2-carboxylate is an excellent substrate for this transformation.[10][11]
Generalized Protocol:
-
Reaction Setup: In a Schlenk tube, combine Ethyl 5-iodothiophene-2-carboxylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling, the reaction is worked up by aqueous extraction and the product is purified by column chromatography.[11]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the thiophene ring to a terminal alkyne. This reaction is invaluable for the synthesis of conjugated systems.[12][13]
Generalized Protocol:
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add Ethyl 5-iodothiophene-2-carboxylate (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and the terminal alkyne (1.2 eq.).
-
Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA).
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until completion.
-
Work-up and Purification: The reaction is typically worked up by filtering off the amine hydrohalide salt and concentrating the filtrate. The residue is then purified by column chromatography.[12]
Heck Coupling: Vinylation of the Thiophene Ring
The Heck reaction facilitates the coupling of the iodothiophene with an alkene, leading to the formation of a new C-C bond and a substituted alkene.[14][15]
Generalized Protocol:
-
Reaction Setup: In a sealed tube, combine Ethyl 5-iodothiophene-2-carboxylate (1.0 eq.), the alkene (e.g., ethyl acrylate, styrene; 1.5 eq.), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N, K₂CO₃).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or acetonitrile.
-
Reaction Conditions: Heat the mixture in a sealed tube at a temperature typically ranging from 80 to 120 °C.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The product is then purified by column chromatography.[14]
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of N-aryl thiophenes.[16][17]
Generalized Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst, a suitable phosphine ligand (e.g., a biarylphosphine ligand), and a strong base (e.g., NaOt-Bu, LHMDS).[17]
-
Reagent Addition: Add Ethyl 5-iodothiophene-2-carboxylate (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent and Reaction: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) and heat the mixture (e.g., 100 °C) until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction is quenched with water, extracted with an organic solvent, and the product is purified by column chromatography.[18]
Applications in Research and Development
The synthetic versatility of Ethyl 5-iodothiophene-2-carboxylate makes it a valuable intermediate in several areas of chemical research.
Drug Discovery and Medicinal Chemistry
Thiophene-containing compounds are known to exhibit a wide range of biological activities.[19] Ethyl 5-iodothiophene-2-carboxylate serves as a key starting material for the synthesis of novel thiophene derivatives that can be screened for various therapeutic targets. The ability to easily introduce diverse substituents at the 5-position through cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, the synthesis of substituted thiophenes is a common strategy in the development of kinase inhibitors and other targeted therapies.
Materials Science and Organic Electronics
Thiophene-based oligomers and polymers are at the forefront of research in organic electronics, with applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[8][20] The electron-rich nature of the thiophene ring facilitates charge transport. Ethyl 5-iodothiophene-2-carboxylate is an ideal building block for the synthesis of these conjugated materials. Through iterative cross-coupling reactions, well-defined oligomers and polymers with tailored electronic and optical properties can be constructed.
Safety and Handling
As a halogenated organic compound, Ethyl 5-iodothiophene-2-carboxylate should be handled with appropriate safety precautions.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Toxicity: While specific toxicity data is limited, it should be treated as a potentially hazardous chemical.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
Conclusion
Ethyl 5-iodothiophene-2-carboxylate is a powerful and versatile building block in organic synthesis. Its high reactivity in a range of palladium-catalyzed cross-coupling reactions, coupled with the importance of the thiophene motif in pharmaceuticals and materials science, ensures its continued and expanding role in chemical research and development. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity to empower researchers to effectively utilize this valuable reagent in their synthetic endeavors.
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